![molecular formula C13H14N2O3 B12533227 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione CAS No. 828913-07-1](/img/structure/B12533227.png)
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione is an organic compound characterized by its unique structure, which includes an ethenyloxy group, a phenyldiazenyl group, and a pentane-2,4-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione typically involves a multi-step process:
Formation of the Ethenyloxy Group: This can be achieved by reacting an appropriate alcohol with an alkene under acidic conditions to form the ethenyloxy group.
Introduction of the Phenyldiazenyl Group: This step involves the diazotization of aniline followed by coupling with a suitable substrate to introduce the phenyldiazenyl group.
Formation of the Pentane-2,4-dione Backbone: This can be synthesized through a Claisen condensation reaction between ethyl acetate and acetone, followed by appropriate functional group modifications to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of polymers, dyes, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding or van der Waals interactions, while the phenyldiazenyl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Ethenyloxy)hexane: Similar in structure but lacks the phenyldiazenyl group.
3-(1-Hydroxyethylidene)pentane-2,4-dione: Shares the pentane-2,4-dione backbone but has different substituents.
Uniqueness: 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione is unique due to the presence of both the ethenyloxy and phenyldiazenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
828913-07-1 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
1-ethenoxy-3-phenyldiazenylpentane-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-9-12(17)13(10(2)16)15-14-11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3 |
InChI-Schlüssel |
AYAOOHICECYXKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)COC=C)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


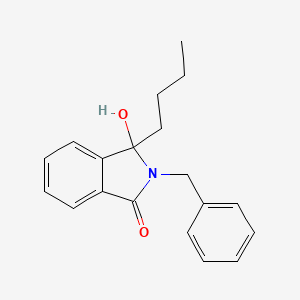

![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)
![3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol](/img/structure/B12533178.png)
![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)


![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
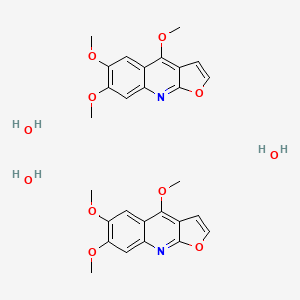
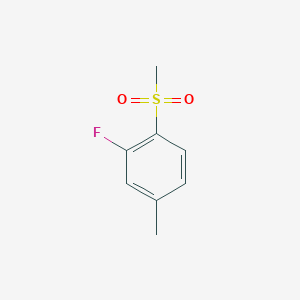

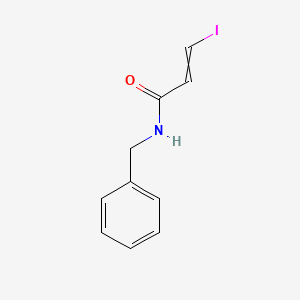
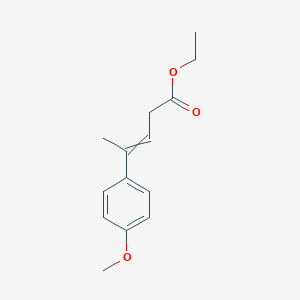
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
